Thioacetone

Overview

Description

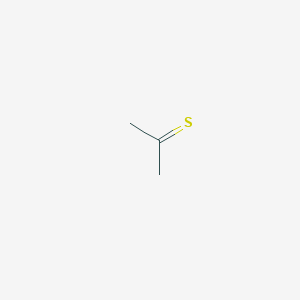

Thioacetone (IUPAC name: propan-2-thione; molecular formula: C₃H₆S; CAS: 4756-05-2) is an organosulfur compound and the sulfur analog of acetone, where the carbonyl oxygen is replaced by a sulfur atom . Structurally, it consists of two methyl groups bonded to a thiocarbonyl group (C=S). This compound is notorious for its extremely foul odor, often described as putrid, reminiscent of rotting flesh or concentrated skunk spray, with reports of its stench causing nausea, vomiting, and unconsciousness even at trace concentrations . Its odor threshold is so low that accidental releases in Freiburg (1889) and Leeds (1967) led to widespread public discomfort within a 0.75 km radius .

This compound is highly reactive due to the polarizable sulfur atom, making it prone to dimerization and oxidation. Its instability complicates isolation, but modern synthetic methods (e.g., controlled oxidation of thioketals) enable its study . Spectroscopic and computational analyses reveal key properties:

Preparation Methods

Cracking of Trithioacetone

The most widely documented method involves thermal decomposition of trithis compound (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane), its stable cyclic trimer. Trithis compound is synthesized via acetone and hydrogen sulfide (H₂S) in the presence of Lewis acids (e.g., ZnCl₂ or AlCl₃) at 25°C, yielding 60–70% trimer alongside byproducts like 2,2-propanedithiol . Pyrolysis of allyl isopropyl sulfide at 500–600°C under reduced pressure (5–20 mm Hg) also generates trithis compound, which is subsequently cracked at similar temperatures to release monomeric this compound .

Key Considerations:

-

Temperature Control : Cracking requires precise thermal regulation; temperatures exceeding 600°C risk decomposition into undesired sulfur-containing fragments.

-

Isolation Challenges : this compound must be rapidly trapped at −78°C to prevent polymerization .

-

Catalytic Efficiency : ZnCl₂ outperforms AlCl₃ in trimer yield (60–70% vs. 30–40%) but necessitates acidic conditions to suppress dithiol formation .

Reaction of Acetone with H₂S and Lewis Acid Catalysts

Direct reaction of acetone and H₂S in the presence of Lewis acids represents a one-step route to this compound. Baumann and Fromm’s pioneering work (1889) employed ZnCl₂ as the catalyst, achieving trithis compound as the primary product . Modern adaptations utilize AlCl₃, though yields remain inconsistent due to competing dithiol formation .

Reaction Mechanism:

-

Lewis Acid Activation : ZnCl₂ or AlCl₃ polarizes the carbonyl group of acetone, enhancing nucleophilic attack by H₂S.

-

Thioketone Formation : Sequential substitution of oxygen by sulfur generates this compound, which rapidly trimerizes unless stabilized.

Experimental Data:

| Catalyst | Temperature (°C) | Trithis compound Yield (%) | Byproducts (%) |

|---|---|---|---|

| ZnCl₂ | 25 | 60–70 | 30–40 |

| AlCl₃ | 25 | 30–40 | 60–70 |

Limitations :

-

Polymerization of this compound occurs even at −20°C, necessitating immediate use in downstream reactions .

-

Catalyst choice critically influences product distribution; ZnCl₂ favors trimerization, while AlCl₃ promotes dithiols .

Phosphorus Sulfur Reagents: P₄S₁₀ and PSCl₃

Thiophosphoryl agents offer alternative pathways to this compound. Phosphorus pentasulfide (P₄S₁₀) reacts with acetone in anhydrous conditions, yielding this compound via thiocarbonyl transfer . Similarly, thiophosphoryl chloride (PSCl₃) with triethylamine in aqueous media under microwave irradiation accelerates the reaction, achieving higher purity .

Procedure (PSCl₃ Method):

-

Reagent Mixing : Acetone, PSCl₃, and triethylamine are combined in a 1:1:2 molar ratio.

-

Microwave Activation : Irradiation at 100–150°C for 10–15 minutes promotes rapid thioketone formation.

-

Workup : The crude product is quenched with ice water, and this compound is extracted into diethyl ether.

Advantages :

-

Microwave synthesis reduces reaction time from hours to minutes.

Challenges :

-

PSCl₃’s moisture sensitivity demands strict anhydrous conditions.

-

Scale-up difficulties due to exothermic side reactions.

Alternative Methods: Thiosulfinate Thermolysis and Computational Insights

Emerging approaches include thermolysis of thiosulfinates (e.g., allyl isopropyl thiosulfinate) at 200–300°C, releasing transient this compound for in situ trapping . Computational studies (ωB97X-D/6-311++G**) suggest that hypothetical peroxides like dithis compound diperoxide (DtADP) could decompose endoergically to this compound, though synthetic routes remain unexplored .

Trapping Techniques :

-

Diels-Alder Reactions : this compound generated via thiosulfinate thermolysis reacts with dienes (e.g., 1,3-butadiene) to form stable adducts, enabling indirect isolation .

-

Cryogenic Traps : Rapid cooling to −196°C (liquid N₂) stabilizes monomeric this compound for spectroscopic characterization .

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Trimer Cracking | Trithis compound | 500–600°C, 5–20 mm Hg | 40–50 | High-purity monomer | Energy-intensive, low scalability |

| H₂S + Lewis Acid | Acetone, H₂S, ZnCl₂/AlCl₃ | 25°C, acidic conditions | 60–70 | One-step trimer synthesis | Competing dithiol formation |

| PSCl₃ Microwave | Acetone, PSCl₃, Et₃N | 100–150°C, microwave | 70–80 | Rapid, high yield | Moisture sensitivity |

| Thiosulfinate Thermolysis | Allyl isopropyl thiosulfinate | 200–300°C | 50–60 | In situ trapping feasible | Requires specialized precursors |

Chemical Reactions Analysis

Thioacetone undergoes several types of chemical reactions, including:

Reactions with Alkyllithiums: This compound reacts with organolithium reagents to give a variety of products, often without forming a thiol.

Common reagents and conditions used in these reactions include hydrogen sulfide, Lewis acids, and organolithium reagents. Major products formed from these reactions include the polymer and trithis compound .

Scientific Research Applications

Chemical Synthesis and Research Applications

Thioacetone is primarily utilized in laboratory settings for its strong reducing properties, which can facilitate various chemical reactions. Its ability to form stable linkages makes it valuable in synthesizing complex molecules.

1. Synthesis of Ubiquitin Analogs

A notable application of this compound is in the synthesis of bis-thio-acetone (BTA) linkages used to create analogs of ubiquitinated proteins. This method allows researchers to study protein aggregation and degradation processes more effectively. The BTA analogues have been shown to inhibit the aggregation of proteins such as α-synuclein, which is significant in neurodegenerative disease research .

| Property | BTA Linkage | Disulfide Linkage |

|---|---|---|

| Stability | High | Moderate |

| Aggregation Inhibition | Complete | Partial |

| Toxicity Inhibition | Effective | Less effective |

2. This compound Analogues in Explosive Chemistry

this compound's structural analogues have been studied for their potential explosive properties. Research indicates that cyclic this compound analogs of diacetone diperoxide exhibit different decomposition characteristics compared to their parent compounds. These findings are crucial for understanding the stability and reactivity of explosive materials .

Industrial Applications

1. Odorizing Agent

Due to its potent odor, this compound has been employed as a warning agent in industrial settings. It is added to otherwise odorless substances to alert workers of potential leaks or hazardous conditions. This application capitalizes on this compound's ability to be detected at very low concentrations, making it an effective safety measure .

2. Equipment Calibration

this compound is also used in equipment calibration processes where precise measurements are required. Its unique properties allow for the calibration of instruments that detect sulfur compounds, ensuring accurate readings in various industrial applications .

Case Studies

Case Study 1: Safety Protocols in Chemical Manufacturing

In a chemical manufacturing facility, this compound was integrated into safety protocols due to its strong odor. During an incident involving a gas leak, this compound's presence allowed workers to evacuate the area promptly, demonstrating its effectiveness as a warning agent .

Case Study 2: Protein Aggregation Studies

Researchers utilized bis-thio-acetone linkages to investigate the aggregation behavior of α-synuclein proteins. The study revealed that BTA-modified proteins exhibited significantly reduced aggregation compared to traditional methods, highlighting the potential for these analogs in therapeutic research for neurodegenerative diseases .

Mechanism of Action

The mechanism by which thioacetone exerts its effects involves its high reactivity and tendency to polymerize. The molecular targets and pathways involved include interactions with carbon dioxide and water, leading to the formation of stabilized complexes.

Comparison with Similar Compounds

Thioacetone vs. Acetone

This compound and acetone share structural homology but differ drastically in physical and chemical behavior due to the S/O substitution:

Key Findings :

- The thiocarbonyl group in this compound reduces steric hindrance and increases nucleophilicity compared to acetone .

- Quantum Theory of Atoms in Molecules (QTAIM) analysis shows this compound’s sulfur atom induces a weaker inductive effect, leading to distinct electronic redistribution .

This compound vs. Thioacetaldehyde (CH₃CHS)

Both are thioketones but differ in alkyl substitution:

| Property | This compound | Thioacetaldehyde | Reference |

|---|---|---|---|

| Stability | Less stable (dimerizes) | More stable | |

| Odor threshold | ~0.1 ppb | Moderate | |

| Oxidation barrier | 17.7 kcal/mol (first step) | 22.3 kcal/mol |

Key Findings :

- This compound’s oxidation is more exothermic (−55.3 kcal/mol) and faster than thioacetaldehyde’s due to methyl group stabilization of transition states .

- Photoelectron spectra show this compound’s sulfur lone pairs are more delocalized, contributing to its higher reactivity .

This compound vs. Thiourea (SC(NH₂)₂)

Thiourea, a sulfur-containing urea analog, contrasts with this compound in applications and electronic properties:

| Property | This compound | Thiourea | Reference |

|---|---|---|---|

| HOMO energy | −5.87 eV | −5.45 eV | |

| Semiconductor use | Limited | High hole mobility (p-type) | |

| Odor | Extreme | Mild |

Key Findings :

- Thiourea’s amine groups raise HOMO energy by 0.42 eV compared to this compound, making it superior for organic semiconductors .

- This compound’s lack of hydrogen-bonding capacity (vs. thiourea) limits its utility in supramolecular chemistry .

This compound vs. Thioacids (RCOSH)

Thioacids, like thioacetic acid, share the C=S motif but differ in acidity and stability:

| Property | This compound | Thioacetic Acid | Reference |

|---|---|---|---|

| pKa | ~15 (estimated) | ~1.2 | |

| Synthesis yield | 92% (70°C, H₂SO₄) | >95% (standard conditions) |

Key Findings :

Biological Activity

Thioacetone, a sulfur-containing organic compound, has garnered attention in various scientific fields due to its unique chemical properties and biological activities. This article delves into the biological activity of this compound, discussing its synthesis, effects on biological systems, and potential applications, supported by data tables and relevant case studies.

This compound (C3H6S) is a thioketone that can be synthesized through several methods, including the reaction of acetone with hydrogen sulfide. This compound is notorious for its extreme odor and is often cited as one of the most unpleasant smells known to science . The synthesis process can yield derivatives that exhibit varying biological activities.

Synthesis Methods

- Reaction with Hydrogen Sulfide : Acetone reacts with hydrogen sulfide in the presence of concentrated hydrochloric acid, leading to the formation of this compound.

- Controlled Synthesis : Recent studies have explored controllable synthesis methods for thioacetals and thioketals from aldehydes and acetone using thiols, enhancing the yield and purity of this compound derivatives .

Biological Activity

This compound exhibits several biological activities that have been investigated in various studies. Its effects on cellular mechanisms and potential therapeutic applications are of particular interest.

1. Toxicity and Odor Impact

This compound is infamous for causing severe olfactory disturbances. In one notable incident, the release of this compound vapors led to widespread panic due to its overpowering smell, resulting in fainting and nausea among nearby residents . This incident highlights the compound's potent biological effects on sensory systems.

2. Protein Interactions

Research has indicated that this compound derivatives can influence protein aggregation processes. A study demonstrated that bis-thio-acetone analogs could modify ubiquitinated proteins, affecting their aggregation and toxicity in cell cultures . The findings suggest that these analogs can serve as structural mimics to study protein behavior in neurodegenerative diseases.

3. Antimicrobial Properties

This compound has shown potential antimicrobial activity. A study highlighted its ability to inhibit bacterial growth through mechanisms involving reactive oxygen species (ROS) generation . The compound's reactivity with thiols may contribute to its antibacterial properties.

Case Studies

Several case studies illustrate the biological activity of this compound and its derivatives:

Case Study 1: Protein Aggregation Inhibition

In a controlled experiment, bis-thio-acetone analogs were used to modify α-synuclein proteins. The results indicated a significant reduction in protein aggregation compared to unmodified proteins. This suggests potential therapeutic applications for this compound derivatives in treating neurodegenerative diseases like Parkinson’s .

| Modification | Aggregation Inhibition | Comments |

|---|---|---|

| Unmodified α-synuclein | High | Significant fiber formation observed |

| BTA-ubiquitinated α-synuclein | Low | No ThT-positive aggregates formed |

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various bacterial strains. Results showed a dose-dependent inhibition of growth, indicating its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 20 | 10 |

Q & A

Basic Research Questions

Q. What are the fundamental physicochemical properties of thioacetone critical for experimental design?

this compound ((CH₃)₂CS) exhibits unique structural and electronic properties, such as a C=S bond length of 1.6169 Å in the ground state (S₀) and 1.7583 Å in the triplet state (T₁), with a significant bond elongation of 0.1414 Å upon excitation . Its vibrational modes, including the thio-carbonyl stretch (566–642 cm⁻¹) and CCC bending (272–318 cm⁻¹), are critical for spectroscopic identification . The compound’s instability below −20°C and rapid trimerization complicate isolation, necessitating cryogenic handling .

Q. How does this compound’s odor influence laboratory safety protocols?

this compound’s extreme odor (detectable at sub-ppb levels) requires stringent containment measures. Historical incidents, such as the 1889 Freiburg leak, demonstrate its capacity to induce vomiting and unconsciousness over a 0.75 km radius . Modern protocols include sealed gloveboxes, alkaline permanganate decontamination, and NO₂ vapor neutralization to mitigate airborne exposure . Residual odor adherence to clothing necessitates post-experiment decontamination .

Q. What are the primary challenges in synthesizing and stabilizing this compound for research purposes?

this compound’s instability arises from its propensity to trimerize into cyclic trisulfides above −20°C . Synthesis requires low-temperature distillation under inert atmospheres. Computational studies (e.g., ωB97X-D/6-311++G) highlight conformational stability differences (e.g., DtADP-UD is 5.9–6.5 kJ/mol more stable than DtADP-UU), guiding synthetic pathway optimization .

Advanced Research Questions

Q. How do methyl rotation dynamics in this compound’s S₀ and T₁ states affect spectroscopic interpretations?

Methyl torsional motion in S₀ and T₁ states creates complex energy landscapes. Variational calculations using a 6-31G* basis set reveal nine potential minima for methyl rotation, with zero-point energy microstates classified under G₃₆ symmetry (A₁, E₁, E₃, G representations) . Transition rules (e.g., A₁→A₂, E₁→E₁) explain observed spectral intervals (e.g., +127.0/+101.4 cm⁻¹), critical for assigning vibronic progressions in UV/Vis spectra .

Q. What computational approaches best predict the stability and electronic properties of this compound analogs?

Density functional theory (DFT) at ωB97X-D and M06-2X levels accurately predicts electronic energies, dipole moments, and bond distances for this compound analogs. For example, DtADP-UD exhibits a 5.9 kJ/mol stability advantage over DtADP-UU, attributed to sulfur’s larger atomic radius and bond elongation . Comparative studies with acetone analogs (e.g., DADP) reveal reduced energy differences in sulfur-containing systems due to weaker hyperconjugative effects .

Q. How do hydrogen bonding (HB) anisotropies in this compound impact molecular interactions in solution?

this compound’s weak HB acceptor strength (sharp directional profile) contrasts with strong acceptors like dimethyl sulfoxide. Quantum mechanical analyses show its HB interactions are highly directional but low in strength, influencing solvent compatibility and aggregation behavior in polar media . This anisotropy is critical for modeling solute-solvent interactions in catalytic or supramolecular systems.

Q. Methodological Considerations

Q. How can contradictions in vibrational frequency calculations be resolved experimentally?

Discrepancies between calculated (566–529 cm⁻¹) and observed (642–595 cm⁻¹) C=S stretching frequencies may arise from anharmonicity or spin-orbit coupling in T₁ states. Isotopic substitution (e.g., (CD₃)₂CS) and high-resolution FTIR spectroscopy can decouple vibrational modes, while coupled-cluster (CCSD(T)) methods improve accuracy beyond DFT .

Q. What strategies address this compound’s instability in kinetic studies of decomposition pathways?

Time-resolved photolysis or shock-tube experiments coupled with mass spectrometry can capture transient this compound species. Theoretical decomposition pathways (e.g., to (CH₃)₂CS and O₂) are modeled using CBS-QB3 energetics, with activation barriers validated via Arrhenius plots .

Properties

IUPAC Name |

propane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S/c1-3(2)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNXQVCPQMQLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4756-05-2 | |

| Record name | 2-Propanethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4756-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.